N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycine
Description
N-(2,3-Dimethylphenyl)-N-(phenylsulfonyl)glycine (CAS: 431940-13-5) is a sulfonamide glycine derivative characterized by a phenylsulfonyl group attached to a glycine backbone, with a 2,3-dimethylphenyl substituent on the nitrogen atom. Its structure combines electron-donating methyl groups on the aromatic ring with the electron-withdrawing sulfonyl moiety, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-7-6-10-15(13(12)2)17(11-16(18)19)22(20,21)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIQAVSPWGNCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431940-13-5 | |
| Record name | N-(2,3-Dimethylphenyl)-N-(phenylsulfonyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a derivative of glycine featuring a phenylsulfonyl group and a dimethylphenyl substituent. Its molecular formula is with a molecular weight of approximately 285.33 g/mol. The sulfonamide functionality contributes to its chemical reactivity and biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Some studies suggest potential antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Enzyme Inhibition : Preliminary data indicate interactions with specific enzymes, suggesting possible roles as enzyme inhibitors.
The biological activity of this compound is believed to stem from its ability to interact with various biomolecules. The compound may act on G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes. Its sulfonamide group may facilitate binding to target enzymes or receptors, leading to altered biological responses.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
Study 2: Anti-inflammatory Effects
Another research study focused on the anti-inflammatory potential of the compound in a murine model of arthritis. The administration of this compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels (TNF-α and IL-6).
| Treatment Group | Paw Swelling (mm) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 5.0 | 150 |
| Compound Treatment | 2.5 | 70 |
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position and Electronic Nature: The 2,3-dimethylphenyl group in the target compound provides steric bulk and electron-donating effects, enhancing lipophilicity compared to analogs like N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine, where the nitro group introduces strong electron-withdrawing properties and higher polarity . Methylsulfonyl vs.
Physicochemical Properties
- Solubility and Stability: Nitro-substituted derivatives () are more polar but may exhibit lower stability due to nitro group reactivity.
Preparation Methods
Structural and Chemical Properties Informing Synthesis
Molecular Architecture and Reactivity
The compound’s structure comprises a glycine backbone (NH₂CH₂COOH) modified by two aromatic substituents:
- A 2,3-dimethylphenyl group introducing steric hindrance.
- A phenylsulfonyl group contributing electrophilic character.
The SMILES notation CC1=C(C(=CC=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)C confirms the connectivity, with the sulfonamide (-SO₂N-) and aryl groups attached to the central nitrogen. The presence of both electron-donating (methyl) and electron-withdrawing (sulfonyl) groups necessitates careful consideration of reaction kinetics and regioselectivity during synthesis.
Key Challenges in Synthesis
- Sequential Substitution : Glycine’s primary amine (-NH₂) requires controlled double substitution to avoid over-alkylation/sulfonylation.
- Steric Effects : The 2,3-dimethylphenyl group may hinder reagent access to the nitrogen center.
- Acid Sensitivity : The carboxylic acid (-COOH) demands protection during reactions involving strong bases or nucleophiles.
Established Synthetic Routes
Stepwise Alkylation-Sulfonylation Approach
This two-step method involves initial alkylation followed by sulfonylation, leveraging orthogonal reactivity.
Alkylation of Glycine with 2,3-Dimethylphenyl Bromide
Protection of Carboxylic Acid :
Glycine is esterified to its methyl ester using methanol and catalytic sulfuric acid:
$$
\text{NH}2\text{CH}2\text{COOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{NH}2\text{CH}2\text{COOCH}3 + \text{H}_2\text{O}
$$
The ester prevents side reactions during subsequent steps.N-Alkylation :
The methyl ester reacts with 2,3-dimethylphenyl bromide in dimethylformamide (DMF) using potassium carbonate as a base:
$$
\text{NH}2\text{CH}2\text{COOCH}3 + \text{C}6\text{H}3(\text{CH}3)2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}6\text{H}3(\text{CH}3)2\text{NHCH}2\text{COOCH}_3 + \text{KBr}
$$
Yield optimization (65–75%) requires reflux at 80°C for 12 hours.
Sulfonylation with Benzenesulfonyl Chloride
Reaction Conditions :
The alkylated intermediate is treated with benzenesulfonyl chloride in dichloromethane (DCM) with pyridine as an HCl scavenger:
$$
\text{C}6\text{H}3(\text{CH}3)2\text{NHCH}2\text{COOCH}3 + \text{C}6\text{H}5\text{SO}2\text{Cl} \xrightarrow{\text{pyridine}} \text{C}6\text{H}3(\text{CH}3)2\text{N(SO}2\text{C}6\text{H}5)\text{CH}2\text{COOCH}3
$$
Pyridine ensures complete sulfonylation by neutralizing HCl, preventing acid-mediated ester hydrolysis.Deprotection :
The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH:
$$
\text{C}6\text{H}3(\text{CH}3)2\text{N(SO}2\text{C}6\text{H}5)\text{CH}2\text{COOCH}3 + \text{NaOH} \rightarrow \text{C}6\text{H}3(\text{CH}3)2\text{N(SO}2\text{C}6\text{H}5)\text{CH}2\text{COOH} + \text{CH}3\text{OH}
$$
Purification
One-Pot Dual Substitution Strategy
A streamlined approach combining alkylation and sulfonylation in a single pot, reducing intermediate isolation steps.
Simultaneous Reactant Addition :
Glycine methyl ester, 2,3-dimethylphenyl bromide, and benzenesulfonyl chloride are combined in DMF with triethylamine as a dual-purpose base.Reaction Dynamics :
- Temperature : 50°C to balance reactivity and minimize side reactions.
- Stoichiometry : 1:1:1 molar ratio of glycine ester, alkylating agent, and sulfonyl chloride.
Limitations :
Alternative Methodologies and Innovations
Solid-Phase Synthesis
Immobilizing glycine on a resin (e.g., Wang resin) enables stepwise functionalization under mild conditions:
- Resin Loading :
Glycine’s carboxylic acid is attached to the resin via an acid-labile linker. - On-Resin Alkylation/Sulfonylation :
Sequential treatment with 2,3-dimethylphenyl iodide and benzenesulfonyl chloride in tetrahydrofuran (THF). - Cleavage :
Trifluoroacetic acid (TFA) releases the product, bypassing ester hydrolysis.
Advantages :
- High purity (>90%) without chromatography.
- Scalability for combinatorial libraries.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Industrial-Scale Production Considerations
Cost-Effective Reagents
Environmental Impact Mitigation
- Waste Streams : Sulfonic acid byproducts neutralized with Ca(OH)₂ to form insoluble CaSO₃.
- Green Chemistry Metrics :
- Atom Economy: 78% (alkylation-sulfonylation route).
- E-Factor: 5.2 kg waste/kg product.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycine, and how do they influence its reactivity?
- Structural Analysis : The compound features a glycine backbone with two substituents: a 2,3-dimethylphenyl group (electron-donating methyl groups) and a phenylsulfonyl group (electron-withdrawing sulfonamide). These groups influence electronic distribution, affecting nucleophilic/electrophilic reactivity and hydrogen-bonding potential.
- Methodology : Use X-ray crystallography (e.g., SHELX programs for structure refinement ) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm substituent positions and electronic effects. Compare with analogs like N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycine for substituent-driven trends .
Q. What synthetic routes are available for preparing this compound?
- Synthesis :
- Step 1 : React glycine with 2,3-dimethylaniline to form N-(2,3-dimethylphenyl)glycine.
- Step 2 : Sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Purification : Employ column chromatography or recrystallization. Monitor reaction progress via TLC/HPLC .
- Challenges : Competing side reactions (e.g., over-sulfonylation) require controlled stoichiometry and temperature.
Q. How can solubility and stability be experimentally determined for this compound?
- Solubility Testing : Use incremental solvent addition (e.g., DMSO, ethanol, aqueous buffers) under controlled pH and temperature. Quantify via UV-Vis spectroscopy or gravimetric analysis.
- Stability Assessment : Conduct accelerated degradation studies (heat, light, humidity) with HPLC monitoring. Note that solubility data for related compounds (e.g., N-(2,3-dichlorophenyl) analogs) may not be directly applicable .
Advanced Research Questions
Q. How can computational modeling predict biological activity, and what contradictions arise between in silico and experimental results?
- In Silico Methods : Perform molecular docking (e.g., AutoDock Vina) against targets like enzymes or receptors. Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity.
- Contradictions : Discrepancies may arise from unaccounted solvent effects or protein flexibility. For example, predicted antimicrobial activity (based on sulfonamide analogs) might not align with experimental assays due to membrane permeability issues .
- Resolution : Validate computational predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) and refine models using experimental IC₅₀ values.
Q. What challenges arise in crystallographic analysis, and how can twinning or low-resolution data be addressed?
- Crystallization Challenges : The compound’s flexibility and sulfonamide group may hinder crystal formation. Optimize conditions (solvent vapor diffusion, temperature gradients).
- Data Refinement : Use SHELXL for high-resolution refinement or SHELXE for experimental phasing in cases of twinning. Compare with strategies for related sulfonamide-glycine derivatives .
Q. How do structural modifications (e.g., methyl vs. chloro substituents) impact biological activity?
- Comparative Analysis : Synthesize analogs (e.g., N-(2,3-dichlorophenyl) vs. 2,3-dimethylphenyl) and test against biological targets.
- Data Interpretation : Methyl groups enhance lipophilicity (increasing membrane permeability), while chloro groups may improve target binding via halogen bonds. Use SPR or ITC to quantify binding affinities .
Methodological Best Practices
Data Contradiction Analysis
- Case Study : If computational models predict high binding affinity but experimental IC₅₀ values are low, consider:
- Membrane Permeability : Use logP/logD measurements or PAMPA assays to assess cellular uptake.
- Off-Target Effects : Perform proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
